molecular formula C20H28O6 B1195174 (1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

Cat. No.: B1195174
M. Wt: 364.4 g/mol
InChI Key: SDHTXBWLVGWJFT-JVSVCWKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oridonin can be synthesized through various chemical routes. One notable method involves the total synthesis of Oridonin using an interrupted Nazarov reaction. This approach includes a series of ring-rearrangements and late-stage redox manipulations to achieve the highly oxidized ent-kauranoid structure .

Industrial Production Methods: Industrial production of Oridonin typically involves the extraction and purification from the whole plant of Isodon rubescens. High-speed counter-current chromatography (HSCCC) is often employed to optimize the isolation conditions, including solvent system, flow rate, and resolution speed .

Chemical Reactions Analysis

Types of Reactions: Oridonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to introduce oxygen functionalities.

    Reduction: Reducing agents like sodium borohydride can be used to reduce ketone groups to alcohols.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various Oridonin derivatives with enhanced biological activities, such as improved anti-cancer properties .

Scientific Research Applications

Oridonin has a wide range of scientific research applications across various fields:

Chemistry: Oridonin is used as a lead compound in medicinal chemistry for the development of new drugs. Its unique structure allows for extensive structural modifications to enhance its pharmacological properties .

Biology: In biological research, Oridonin is studied for its ability to inhibit cell proliferation, induce apoptosis, and exhibit anti-inflammatory effects. It is particularly effective against a variety of tumor cells .

Medicine: Oridonin has shown promising results in preclinical and clinical studies for the treatment of various cancers, including leukemia, breast cancer, and liver cancer. It also exhibits potential in treating inflammatory diseases and bacterial infections .

Industry: In the pharmaceutical industry, Oridonin is used to develop new therapeutic agents. Its derivatives are being explored for their potential to overcome drug resistance and reduce toxicity .

Properties

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(1R,5S,8S,10S)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

InChI

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11?,12?,13?,15?,16-,18-,19+,20?/m0/s1

InChI Key

SDHTXBWLVGWJFT-JVSVCWKYSA-N

Isomeric SMILES

CC1(CCC([C@@]23C1[C@@H](C([C@@]45C2CC[C@H](C4O)C(=C)C5=O)(OC3)O)O)O)C

Canonical SMILES

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C

Pictograms

Health Hazard

Synonyms

lasidonin
oridonin
oridonin, (1alpha,5alpha,6alpha,7beta,8beta,9alpha,10beta,13beta,14S)-isomer
oridonin, (1alpha,6beta,7alpha,11alpha)-isomer
oridonin, (1alpha,6beta,7alpha,11beta)-isome

Origin of Product

United States

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